Dabigatran Etexilate N-Oxide Inner Salt
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Overview
Description
Dabigatran Etexilate N-Oxide Inner Salt is a biochemical compound used primarily in research settings. It is a derivative of Dabigatran Etexilate, which is an oral prodrug of Dabigatran, a selective, reversible, competitive, direct thrombin inhibitor . This compound is known for its anticoagulant properties and is used in the prevention and treatment of venous thromboembolic events .
Mechanism of Action
Target of Action
Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .
Mode of Action
Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .
Pharmacokinetics
This compound is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .
Biochemical Analysis
Biochemical Properties
Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .
Cellular Effects
This compound has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .
Temporal Effects in Laboratory Settings
In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of this compound . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Metabolic Pathways
This compound is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .
Industrial Production Methods
Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:
Oxidation: Conversion of Dabigatran Etexilate to its N-oxide form.
Reduction: Reduction of nitro groups to amines during synthesis.
Substitution: Halogen substitution reactions during the initial steps of synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final this compound .
Scientific Research Applications
Dabigatran Etexilate N-Oxide Inner Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying oxidation and reduction reactions.
Biology: To investigate its effects on thrombin and other biological pathways.
Medicine: For developing anticoagulant therapies and studying their mechanisms.
Industry: Used in the production of anticoagulant drugs and related compounds
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: Another direct factor Xa inhibitor with similar applications.
Uniqueness
Dabigatran Etexilate N-Oxide Inner Salt is unique due to its direct inhibition of thrombin, offering a predictable pharmacokinetic profile without the need for routine monitoring, unlike Warfarin . Its reversible binding also provides an advantage in managing bleeding risks .
Properties
CAS No. |
1381757-44-3 |
---|---|
Molecular Formula |
C34H41N7O6 |
Molecular Weight |
643.73 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
Origin of Product |
United States |
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